molecular formula C10H17NOS B183887 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol CAS No. 869943-08-8

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol

Cat. No.: B183887
CAS No.: 869943-08-8
M. Wt: 199.32 g/mol
InChI Key: ADXRTVOBINTIFG-UHFFFAOYSA-N
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Description

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol is an organic compound with the molecular formula C10H17NOS It is a derivative of butanol and contains a thienyl group, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol typically involves the reaction of 5-methyl-2-thiophenemethanamine with 1-bromo-2-butanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromo alcohol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanone.

    Reduction: Formation of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butane.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol
  • 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-pentanol
  • 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-hexanol

Uniqueness

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol is unique due to its specific structure, which combines a thienyl group with a butanol backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-5-4-8(2)13-10/h4-5,9,11-12H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRTVOBINTIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405872
Record name 2-{[(5-methyl-2-thienyl)methyl]amino}-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-08-8
Record name 2-{[(5-methyl-2-thienyl)methyl]amino}-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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